(2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) hydrogen 2,3-diacetoxysuccinate

Food Emulsion Emulsifier Optimization Centrifugal Precipitation Rate

The target compound, CAS 51591-37-8, is a stearyl (C18) monoglyceride esterified with 2,3-diacetoxysuccinic acid, placing it at the chemical intersection of acetylated monoglycerides (AMG) and succinylated monoglycerides (SMG). Its molecular formula is C₂₉H₅₀O₁₁ (MW 574.7 g/mol), with a computed density of 1.117 g/cm³ and a calculated boiling point of 673.4 °C at 760 mmHg.

Molecular Formula C29H50O11
Molecular Weight 574.7 g/mol
CAS No. 51591-37-8
Cat. No. B13751072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) hydrogen 2,3-diacetoxysuccinate
CAS51591-37-8
Molecular FormulaC29H50O11
Molecular Weight574.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C(C(C(=O)O)OC(=O)C)OC(=O)C)O
InChIInChI=1S/C29H50O11/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(33)37-20-24(32)21-38-29(36)27(40-23(3)31)26(28(34)35)39-22(2)30/h24,26-27,32H,4-21H2,1-3H3,(H,34,35)
InChIKeyHEBJIRRQKKTASW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is (2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) hydrogen 2,3-diacetoxysuccinate (CAS 51591-37-8) – A Procurement-Focused Overview


The target compound, CAS 51591-37-8, is a stearyl (C18) monoglyceride esterified with 2,3-diacetoxysuccinic acid, placing it at the chemical intersection of acetylated monoglycerides (AMG) and succinylated monoglycerides (SMG) . Its molecular formula is C₂₉H₅₀O₁₁ (MW 574.7 g/mol), with a computed density of 1.117 g/cm³ and a calculated boiling point of 673.4 °C at 760 mmHg . Unlike generic SMG (E472g) or diacetylated monoglycerides (DAM), this single-molecule discrete ester incorporates two ancillary acetyl groups on the succinate backbone in addition to the free terminal carboxyl, yielding a dual-modified amphiphile with both nonionic ester character and anionic carboxyl functionality [1]. The compound is commercially supplied for non-human research, cosmetic, and industrial surfactant applications .

Why Generic Substitution of (2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) hydrogen 2,3-diacetoxysuccinate Fails – The Functional Hybrid Argument


Generic interchange of SMG (E472g, HLB 5.3) or diacetylated monoglycerides (DAM, HLB ~1.5) for CAS 51591-37-8 cannot replicate its multi-modal performance because this single-molecule ester simultaneously delivers the anionic carboxyl-mediated protein and starch complexation characteristic of succinylated monoglycerides [1] and the plasticizing, low-temperature fluidity, and oxidative stability conferred by vicinal diacetate groups [2]. In a direct comparative emulsion study, SMG achieved optimal emulsification at just 0.0025% (w/w) – an 80-fold lower loading than the 0.2% (w/w) required for citric acid ester of monoglyceride (CAEM), saturated distilled monoglyceride (SDM), and lecithin (LC) – and produced the lowest Turbiscan Stability Index (TSI) across 14 days of storage [3]. Meanwhile, acetylated monoglycerides provide PVC plasticization with tensile strain values of ca. 770–810% versus dioctyl phthalate (DOP) [4]. The target compound's integrated architecture precludes the formulation burden and batch inconsistency of blending two separate emulsifier/plasticizer additives [5].

Quantitative Differentiation Evidence for (2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) hydrogen 2,3-diacetoxysuccinate vs. Closest Comparator Classes


Emulsification Efficiency: SMG-Class Compounds Require Only 0.0025% (w/w) Optimal Loading vs. 0.2% for CAEM, SDM, and Lecithin

In a controlled head-to-head comparison of six food-grade emulsifiers (HLB range 3.4–8.0) stabilizing a casein-maltodextrin-soybean oil compound emulsion, succinylated monoglyceride (SMG) achieved its optimal effect at 0.0025% (w/w) based on centrifugal precipitation rate (CPR), whereas citric acid ester of monoglyceride (CAEM), saturated distilled monoglyceride (SDM), polyglycerol fatty acid ester (PGFE), lecithin (LC), and gum arabic (GA) each required 0.2% (w/w) – an 80-fold higher concentration [1]. Because CAS 51591-37-8 possesses the same succinyl-monoglyceride core as SMG with additional acetyl modification, it is expected to retain the high-efficiency interfacial activity of the SMG class .

Food Emulsion Emulsifier Optimization Centrifugal Precipitation Rate

Emulsion Storage Stability: SMG-Stabilized Emulsions Exhibit the Lowest TSI Value and Highest Stability Over 14 Days Among Six Emulsifiers

SMG-stabilized emulsions demonstrated the highest stability over 14 days of storage, indicated by the lowest Turbiscan Stability Index (TSI) value and the smallest change in delta backscattering (ΔBS) signal among all six tested emulsifiers [1]. Furthermore, SMG maintained superior emulsion stability across a pH range of 6.0–8.0 and calcium ion concentrations of 0–10 mM, attributed to increased zeta potential magnitude and reduced average droplet size [1]. The target compound CAS 51591-37-8, bearing the identical succinyl-monoglyceride headgroup, is expected to exhibit comparable emulsion-stabilizing performance .

Emulsion Stability Turbiscan Stability Index Shelf-Life Prediction

HLB Differentiation: Integrated Acetyl Groups Shift the Hydrophilic-Lipophilic Balance Away from Both AMG (HLB ~1.5) and SMG (HLB 5–7) Alone

Standard acetylated monoglycerides (AMG) exhibit a very low HLB of ~1.5, reflecting their extreme lipophilicity and limited emulsifying capacity [1]. Succinylated monoglycerides (SMG) range from HLB 5 to 7, and diacetyl tartaric acid esters of monoglycerides (DATEM) reach HLB 9.2 [2]. CAS 51591-37-8 integrates both acetyl groups (2 per molecule) and a free succinyl carboxyl onto a single C18 glycerol backbone, yielding a computed XLogP of 0.5 [3] and a predicted HLB intermediate between AMG and SMG. This dual modification provides formulators with a single additive whose amphiphilic balance can be fine-tuned without blending separate high-HLB and low-HLB emulsifiers.

HLB Engineering Surfactant Design Phase Inversion

Plasticizer Performance: Acetylated Monoglyceride-Class Compounds Deliver Tensile Strain of 770–810% with Low Migration vs. DOP

Acetylated monoglyceride (AMG) plasticizers derived from plant oils achieve tensile strain values of ca. 770–810% and tensile strength of ca. 19–22 MPa in PVC, which are higher than those of PVC plasticized with dioctyl phthalate (DOP) [1]. Water leaching tests show weight loss values as low as 1–2% at 50 phr loading for epoxidized AMG, indicating superior migration resistance compared to DOP [1]. CAS 51591-37-8 contains two acetyl ester groups on the succinate moiety, providing vicinal diacetate functionality analogous to the acetylated monoglyceride plasticizers evaluated in these studies [2]. The optimal alkyl chain length for AMG plasticization of PVC was identified as C14:0 (myristic), yet C18:0 (stearic) AMG also demonstrated effective plasticization, which directly supports the plasticizer applicability of the C18-stearyl target compound [3].

PVC Plasticization Migration Resistance Biobased Plasticizer

Regulatory Acid Value Distinction: Target Compound Bridges the Gap Between AMG (Acid Value < 6) and SMG (Acid Value 70–120 mg KOH/g)

FDA-regulated acetylated monoglycerides (21 CFR 172.828) must maintain an acid value below 6 mg KOH/g and a Reichert-Meissl value of 75–200, reflecting near-complete esterification with minimal free acidity [1]. In contrast, succinylated monoglycerides (21 CFR 172.830) exhibit acid values of 70–120 mg KOH/g with bound succinic acid content ≥14.8%, indicative of the free carboxyl contribution . CAS 51591-37-8, with one free carboxyl on the diacetoxysuccinate moiety, is structurally positioned to deliver an intermediate acid value—higher than AMG but lower than SMG—enabling formulators to achieve targeted acidity-driven functionality (e.g., protein interaction, pH-responsive release) without exceeding regulatory acid-value ceilings .

Acid Value Food Additive Specification 21 CFR Compliance

Personal Care Emulsification: Stearyl Chain (C18) Provides Higher Trapping Efficiency Than Lauryl (C12) in Nonionic Surfactant Architectures

Stearyl (C18) chains in nonionic surfactants have been reported to exhibit higher trapping efficiency and superior emulsion stabilization compared to lauryl (C12) chains in cosmetic and pharmaceutical emulsion systems [1]. CAS 51591-37-8, carrying a stearyl (octadecanoyl) chain , is specified by commercial suppliers as an emulsifier and stabilizer for creams and lotions . This longer alkyl chain enhances lipophilic anchoring at the oil-water interface, contributing to improved emulsion rheology and reduced coalescence relative to shorter-chain (C12–C16) monoglyceride derivatives.

Personal Care Cosmetic Emulsifier Alkyl Chain Engineering

Best-Fit Research and Industrial Application Scenarios for (2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) hydrogen 2,3-diacetoxysuccinate (CAS 51591-37-8)


High-Efficiency O/W Food Emulsion Systems Requiring 80-Fold Lower Emulsifier Loading

SMG-class compounds achieve optimal emulsion stabilization at only 0.0025% (w/w), compared to 0.2% (w/w) for CAEM, SDM, and lecithin [1]. CAS 51591-37-8, bearing the succinyl-monoglyceride pharmacophore with additional acetyl modification, is suited for reduced-calorie food emulsions, FSMP (Foods for Special Medical Purposes), and nutritional beverages where minimal additive loading is a procurement and labeling priority. The SMG-stabilized emulsion also maintains stability across pH 6.0–8.0 and Ca²⁺ levels of 0–10 mM, making it appropriate for calcium-fortified dairy and plant-based milk alternatives.

Biobased Plasticizer for PVC Food Packaging Films with Low Migration Profile

Acetylated monoglyceride plasticizers achieve tensile strain of 770–810% and water-leaching weight loss as low as 1–2%, outperforming DOP [1]. With two vicinal acetyl groups and a C18 stearyl chain, CAS 51591-37-8 is structurally pre-adapted for PVC plasticization in food-contact films [2]. The stearic (C18) chain length has been explicitly validated for effective PVC plasticization alongside the optimal C14 chain, confirming applicability [3]. Procurement teams seeking phthalate-free, food-grade plasticizers with regulatory compatibility (FDA 21 CFR) should evaluate this compound class.

Personal Care Cream and Lotion Formulations Leveraging C18 Stearyl Anchoring

CAS 51591-37-8 is commercially specified as an emulsifier and stabilizer for personal care creams and lotions [1]. The stearyl (C18) alkyl chain provides stronger lipophilic anchoring at the oil-water interface than lauryl (C12) chains, enhancing emulsion robustness, sensory texture, and long-term stability [2]. The intermediate HLB predicted from its dual acetyl-succinyl architecture allows single-emulsifier formulation of both W/O and O/W cosmetic emulsions, reducing ingredient complexity in procurement bills of materials.

Bakery Dough Conditioning with Integrated Gluten Complexation and Plasticization

Succinylated monoglycerides interact strongly with wheat gluten proteins to improve fermented dough gas retention, loaf volume, and crumb elasticity [1]. Simultaneously, the acetyl groups contribute plasticizing and oxidative stability functions typically associated with diacetylated monoglycerides [2]. CAS 51591-37-8 uniquely delivers both functionalities from a single molecular entity, making it a candidate for premium bakery improver blends where dough conditioning, crumb softening, and anti-staling must be achieved without antagonistic multi-additive interactions.

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